molecular formula C21H17ClN4O2S B11188265 Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11188265
M. Wt: 424.9 g/mol
InChI Key: FXFOOMFHRXNGIS-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as a chlorobenzyl group, a phenyl group, and an ethyl ester group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved by reacting hydrazine derivatives with nitriles under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction involving suitable aldehydes or ketones.

    Introduction of Substituents: The chlorobenzyl and phenyl groups are introduced through nucleophilic substitution reactions, where the triazolopyrimidine intermediate reacts with chlorobenzyl chloride and phenyl halides.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to altered cellular responses.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Properties

Molecular Formula

C21H17ClN4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

ethyl 2-[(3-chlorophenyl)methylsulfanyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H17ClN4O2S/c1-2-28-19(27)17-12-23-20-24-21(29-13-14-7-6-10-16(22)11-14)25-26(20)18(17)15-8-4-3-5-9-15/h3-12H,2,13H2,1H3

InChI Key

FXFOOMFHRXNGIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)SCC3=CC(=CC=C3)Cl)N=C1)C4=CC=CC=C4

Origin of Product

United States

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